WAY-169916 (CAS: 669764-18-5) is a highly potent, non-steroidal, pathway-selective estrogen receptor (ER) ligand and selective aryl hydrocarbon receptor (AhR) modulator[REFS-1, REFS-2]. Unlike classical estrogens or standard selective estrogen receptor modulators (SERMs), WAY-169916 selectively inhibits NF-κB transcriptional activity via ERα and ERβ without inducing conventional estrogen response element (ERE)-mediated gene expression [1]. This precise decoupling of anti-inflammatory efficacy from classical proliferative estrogenic activity establishes it as a critical benchmark compound for researchers investigating chronic inflammation and ischemia-reperfusion injury[REFS-1, REFS-3]. Furthermore, its defined structural scaffold and specific solubility profile—requiring organic solvents like DMSO or ethanol—make it a highly controlled precursor for the synthesis of next-generation, non-estrogenic AhR modulators[REFS-2, REFS-4].
Substituting WAY-169916 with natural ER agonists (such as 17β-estradiol) or classic SERMs (like raloxifene) fundamentally compromises experimental integrity in inflammatory and cardiovascular models [1]. Natural estrogens invariably trigger ERE-mediated transcriptional pathways, leading to confounding uterotrophic and proliferative side effects in vivo that mask true pathway-selective anti-inflammatory data [1]. Conversely, classic SERMs like raloxifene often fail entirely to inhibit NF-κB activity, rendering them useless for studying ER-mediated transrepression [1]. In medicinal chemistry workflows targeting selective AhR modulators, the specific 1-allyl-7-trifluoromethyl-1H-indazol-3-yl-benzenediol core of WAY-169916 is structurally requisite; substituting it with a generic ER ligand prevents the targeted ablation of ER binding necessary to synthesize pure AhR-selective derivatives like SGA 360 [2].
In ERα-expressing HAECT-1 cells, WAY-169916 inhibits IL-1β-stimulated NF-κB reporter activity with an IC50 of 93 nM, achieving 82% of the maximal efficacy of 17β-estradiol (E2). In stark contrast, the classic SERM raloxifene exhibits no NF-κB inhibition under the same conditions [1].
| Evidence Dimension | Inhibition of IL-1β-stimulated NF-κB reporter activity (IC50) |
| Target Compound Data | WAY-169916: 93 nM |
| Comparator Or Baseline | Raloxifene: No inhibition; 17β-estradiol (E2): 1 nM |
| Quantified Difference | WAY-169916 provides potent NF-κB inhibition unlike raloxifene, while avoiding the ERE-activation of E2. |
| Conditions | ERα-expressing HAECT-1 cells stimulated with IL-1β |
Buyers requiring ER-mediated anti-inflammatory action must select WAY-169916 over classic SERMs, which lack this specific transrepression pathway activity.
When evaluated in a highly sensitive sexually immature rat bioassay, WAY-169916 administered at 50 mg/kg produced no increase in uterine wet weight. Conversely, the nonselective estrogen ethinylestradiol (EE) at just 1.2 µg/kg increased uterine wet weight by 4.6-fold [1].
| Evidence Dimension | Uterine wet weight increase (fold change) |
| Target Compound Data | WAY-169916 (50 mg/kg): 1.0-fold (No effect) |
| Comparator Or Baseline | Ethinylestradiol (1.2 µg/kg): 4.6-fold increase |
| Quantified Difference | Complete absence of uterotrophic proliferation with WAY-169916 compared to a 4.6-fold increase with EE. |
| Conditions | Sexually immature rat bioassay (3 days of treatment) |
Ensures that in vivo inflammatory studies are not confounded by unwanted tissue proliferation, a critical failure point for standard ER agonists.
In an in vivo rabbit model of ischemia-reperfusion injury, acute intravenous treatment with WAY-169916 (1 mg/kg) significantly reduced myocardial infarct size to 21.2% +/- 3.3% of the area at risk, compared to 59.4% +/- 5.4% for the vehicle control [1].
| Evidence Dimension | Myocardial infarct size (% of area at risk) |
| Target Compound Data | WAY-169916 (1 mg/kg IV): 21.2% +/- 3.3% |
| Comparator Or Baseline | Vehicle control: 59.4% +/- 5.4% |
| Quantified Difference | WAY-169916 yields a ~64% reduction in infarct size compared to vehicle. |
| Conditions | Ovariectomized rabbit model, 30-min occlusion followed by 4-hr reperfusion |
Provides quantitative validation for procuring WAY-169916 as a cardioprotective agent in surgical models where standard estrogens are contraindicated.
WAY-169916 serves as a dual ER/AhR ligand scaffold. By substituting a key hydroxy group for a methoxy group on the WAY-169916 core, researchers synthesize SGA 360, a derivative that completely ablates ER binding while retaining AhR-mediated repression of SAA1 gene expression [1].
| Evidence Dimension | Receptor binding ablation via structural modification |
| Target Compound Data | WAY-169916: Dual ER/AhR affinity |
| Comparator Or Baseline | SGA 360 (Methoxy-substituted derivative): Pure AhR affinity (ER binding ablated) |
| Quantified Difference | The WAY-169916 scaffold enables targeted single-site modification to shift from dual ER/AhR activity to pure AhR selectivity. |
| Conditions | Structure-activity relationship (SAR) synthesis and receptor binding assays |
Demonstrates the compound's value as a highly specific chemical precursor for developing next-generation, non-estrogenic AhR modulators.
WAY-169916 exhibits a highly specific solubility profile, achieving concentrations of 15 mg/mL in DMSO and 10 mg/mL in ethanol, but is completely insoluble in standard aqueous buffers like PBS (pH 7.2) .
| Evidence Dimension | Solubility limit (mg/mL) |
| Target Compound Data | WAY-169916 in DMSO: 15 mg/mL |
| Comparator Or Baseline | WAY-169916 in PBS (pH 7.2): 0 mg/mL (insoluble) |
| Quantified Difference | >1500x solubility in organic solvents compared to aqueous buffers. |
| Conditions | Standard laboratory solvent preparation at room temperature |
Dictates strict procurement of compatible organic solvents for stock solution preparation to prevent precipitation and ensure assay reproducibility.
WAY-169916 is a highly specified choice for studying inflammatory bowel disease (IBD) or hepatic inflammation in rodent models (e.g., HLA-B27 transgenic rats). It effectively suppresses NF-κB-driven inflammatory gene expression without inducing the uterotrophic side effects that confound studies using natural estrogens [1].
Procured as a cardioprotective benchmark, WAY-169916 allows researchers to evaluate ER-dependent infarct size reduction in myocardial ischemia models without the long-term adverse transcriptional effects associated with conventional estrogen therapy [2].
WAY-169916 is utilized as a foundational structural scaffold in medicinal chemistry workflows. Its unique 1-allyl-7-trifluoromethyl-1H-indazol-3-yl-benzenediol core enables researchers to synthesize and validate Selective AhR Modulators (SAhRMs), such as SGA 360, by mapping the structural divergence between ER and AhR binding pockets [3].
In cell-based reporter assays, WAY-169916 serves as a primary control compound for distinguishing between ERE-mediated transcriptional activation and NF-κB-mediated transrepression, outperforming classic SERMs like raloxifene which lack this transrepression activity [1].